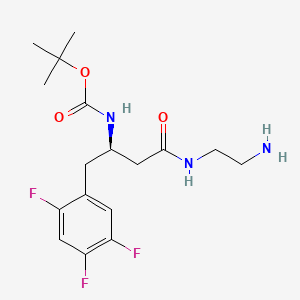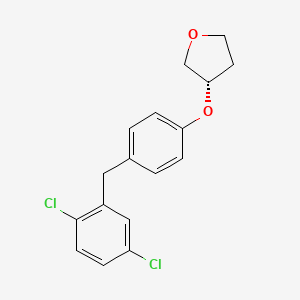
(S)-3-(4-(2,5-Dichlorobenzyl)phenoxy)tetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(4-(2,5-Dichlorobenzyl)phenoxy)tetrahydrofuran is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a tetrahydrofuran ring and a dichlorobenzyl group, makes it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-(2,5-Dichlorobenzyl)phenoxy)tetrahydrofuran typically involves multiple steps, starting with the preparation of 2,5-dichlorobenzyl bromide. This intermediate is then reacted with phenol derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(4-(2,5-Dichlorobenzyl)phenoxy)tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Applications De Recherche Scientifique
(S)-3-(4-(2,5-Dichlorobenzyl)phenoxy)tetrahydrofuran has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-3-(4-(2,5-Dichlorobenzyl)phenoxy)tetrahydrofuran involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dichlorobenzyl Bromide: A precursor in the synthesis of (S)-3-(4-(2,5-Dichlorobenzyl)phenoxy)tetrahydrofuran.
2,5-Dichlorobenzyl Alcohol: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of a tetrahydrofuran ring and a dichlorobenzyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C17H16Cl2O2 |
|---|---|
Poids moléculaire |
323.2 g/mol |
Nom IUPAC |
(3S)-3-[4-[(2,5-dichlorophenyl)methyl]phenoxy]oxolane |
InChI |
InChI=1S/C17H16Cl2O2/c18-14-3-6-17(19)13(10-14)9-12-1-4-15(5-2-12)21-16-7-8-20-11-16/h1-6,10,16H,7-9,11H2/t16-/m0/s1 |
Clé InChI |
KUXMNJDBCZACHH-INIZCTEOSA-N |
SMILES isomérique |
C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)Cl)Cl |
SMILES canonique |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



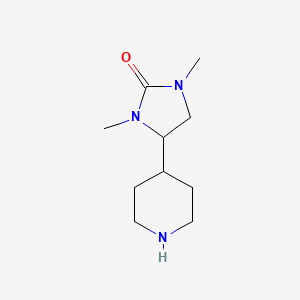
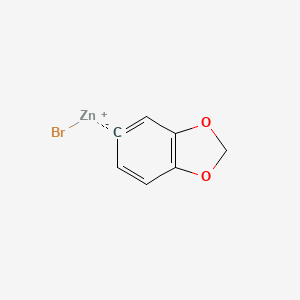
![2-Chloro-4-methylpyrido[1,2-e]purine](/img/structure/B14884156.png)
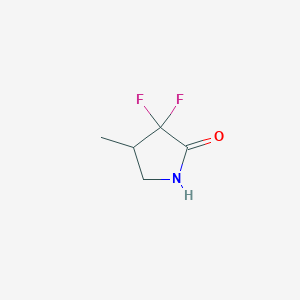
![1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol](/img/structure/B14884177.png)
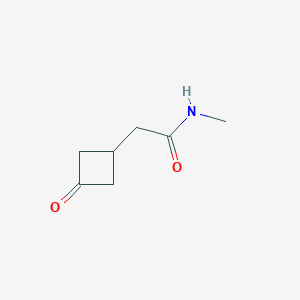
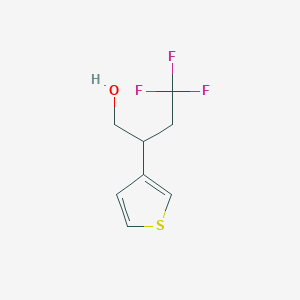
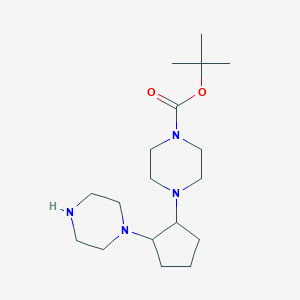

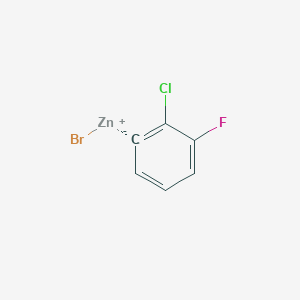
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B14884221.png)
